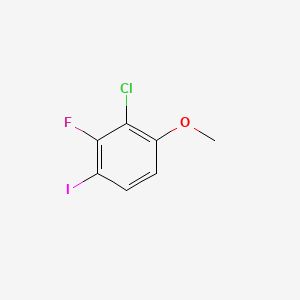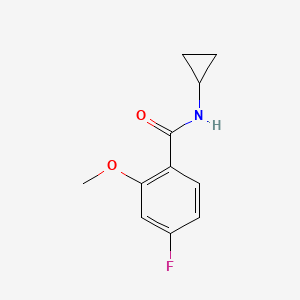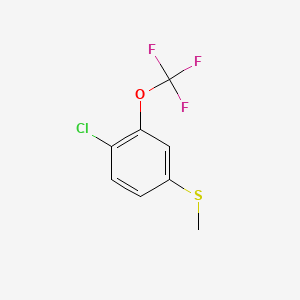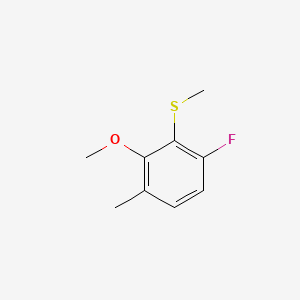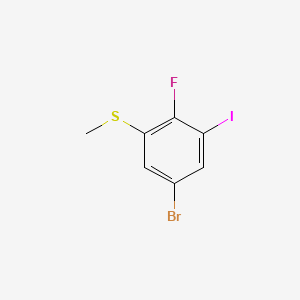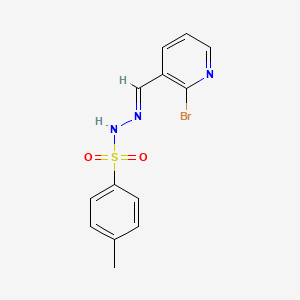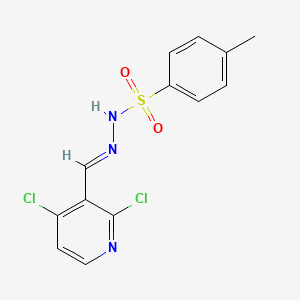
1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene” is a chemical compound with the CAS Number: 954235-83-7 . It has a molecular weight of 241.01 and its IUPAC name is 1-bromo-2-(difluoromethoxy)-4-fluorobenzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrF3O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H . This indicates that the compound has a benzene ring with bromo, fluoro, and difluoromethoxy substituents.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique
1-Bromo-2-difluoromethoxy-4-fluoro-5-methylbenzene has been used in a variety of scientific research applications. The compound has been used as a model compound for the study of the reactivity of halogenated aromatic compounds. Additionally, it has been used in studies of the biotransformation of halogenated aromatic compounds by microorganisms. Additionally, the compound has been used in studies of its biochemical and physiological effects.
Mécanisme D'action
Target of Action
This compound is likely to interact with various biological targets depending on its chemical structure and properties .
Mode of Action
It has been used in the direct arylation of heteroarenes using palladium catalysis . The compound may interact with its targets through a similar mechanism, leading to changes in the target’s function .
Biochemical Pathways
The compound’s involvement in the direct arylation of heteroarenes suggests it may influence pathways related to these reactions .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
Given its use in direct arylation reactions, it may induce changes at the molecular level, potentially altering cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-2-difluoromethoxy-4-fluoro-5-methylbenzene has several advantages and limitations for laboratory experiments. The compound is relatively stable and can be stored at room temperature. Additionally, the compound is relatively non-toxic and can be used in experiments without the need for protective equipment. However, the compound is highly reactive and can be easily oxidized, so it must be handled with care. Additionally, the compound is volatile and can be easily lost during experiments.
Orientations Futures
1-Bromo-2-difluoromethoxy-4-fluoro-5-methylbenzene has potential for a variety of future applications. The compound could be used in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, the compound could be used in the development of new analytical methods for the detection and quantification of halogenated aromatic compounds. Additionally, the compound could be used in the development of new biochemical and physiological studies, as well as studies of its metabolic pathways. Finally, the compound could be used in the development of new methods for the biotransformation of halogenated aromatic compounds by microorganisms.
Méthodes De Synthèse
1-Bromo-2-difluoromethoxy-4-fluoro-5-methylbenzene can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-methylbenzene with bromine and difluoromethoxy-4-fluoro-chloride. In this method, the 5-methylbenzene is reacted with bromine in an aqueous solution, followed by the addition of difluoromethoxy-4-fluoro-chloride. The resulting product is then purified by distillation. Other methods of synthesis include the reaction of 5-methylbenzene with bromine and difluoromethoxy-4-fluoro-chloride in aqueous solution, as well as the reaction of 5-methylbenzene with bromine and difluoromethoxy-4-fluoro-chloride in organic solvent.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H227, H302, H319, H412 , indicating that it is combustible, harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding ignition sources, not releasing to the environment, and rinsing cautiously with water in case of eye contact .
Propriétés
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-4-2-5(9)7(3-6(4)10)13-8(11)12/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHQYNHCGLCBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


